Leupeptin-Hydrochlorid

Übersicht

Beschreibung

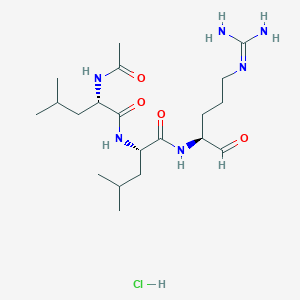

Leupeptin hydrochloride is a peptide-based, synthetic inhibitor of cysteine proteases that has been used in a variety of biochemical and physiological experiments. It is a member of the leupeptin family of protease inhibitors and is a common reagent in laboratories worldwide. Leupeptin hydrochloride has been used to study the structure and function of proteins, investigate signal transduction pathways, and study the activity of proteases.

Wissenschaftliche Forschungsanwendungen

Proteasehemmung in der biochemischen Forschung

Leupeptin-Hydrochlorid: ist ein modifiziertes Tripeptid, das als reversibler Proteaseinhibitor wirkt . Es ist besonders wirksam gegen trypsinähnliche Proteasen und einige Cysteinproteasen, darunter Endoproteinase Lys-C, Kallikrein, Papain, Thrombin, Cathepsin B, Cathepsine H und L, Trypsin, Calpain und Plasmin . Dies macht es zu einem wertvollen Werkzeug in der biochemischen Forschung, um Proteasefunktionen und -mechanismen zu untersuchen.

Anwendungen im Immunoblotting

Im Immunoblotting dient This compound als Proteaseinhibitor, um den Abbau von Proteinen während des Blotting-Prozesses zu verhindern . Dies stellt sicher, dass die Proteine genau gemessen und analysiert werden können, was zuverlässige Ergebnisse in Proteinexpressionsstudien liefert.

Zusatz zum Zelllysepuffer

This compound: wird als Zusatzstoff in Zelllysepuffern verwendet, um die Proteaseaktivität zu hemmen . Dies trägt zum Erhalt der Integrität von Proteinen und anderen zellulären Komponenten während des Lyseprozesses bei, was für nachfolgende Analysen wie Massenspektrometrie oder Proteinassays entscheidend ist.

Neuroprotektions- und Ototoxizitätsstudien

Leupeptin hat sich als wirksam erwiesen, um einen signifikanten Schutz vor Haarszellschäden zu bieten, die durch Gentamicin-Ototoxizität verursacht werden . Es hemmt lysosomale Proteasen und Calpain, die am Zelltod beteiligt sind, was es zu einer nützlichen Verbindung in der Neuroprotektionsforschung macht.

Muskelatrophie- und Muskeldystrophieforschung

Forschungen haben gezeigt, dass This compound den Proteinabbau in denervierten Rattenmuskeln und Muskeln von Mäusen mit erblicher Muskeldystrophie hemmen kann . Dies deutet auf mögliche Anwendungen in der Untersuchung der Muskelatrophie und der Entwicklung von therapeutischen Strategien für die Muskeldystrophie hin.

Analytische Chemie und HPLC-Anwendungen

This compound: erzeugt mehrere Peaks bei der Hochleistungsflüssigkeitschromatographie (HPLC) aufgrund von Gleichgewichten zwischen drei Formen in Lösung . Das Verständnis dieser Peaks ist entscheidend für die Reinheitsbestimmung und für die Untersuchung der Stabilität und des Verhaltens von Peptiden in Lösung.

Reduktionsmittel in Proteinbestimmungen

Aufgrund seiner Aldehydgruppe kann This compound als Reduktionsmittel wirken und Proteinbestimmungen wie die Lowry-Methode und in geringerem Umfang den Bradford-Assay stören . Diese Eigenschaft ist für Forscher wichtig, wenn sie Experimente zur Proteinquantifizierung planen.

Verhinderung von Gewebsatrophie

Die Fähigkeit von This compound, die Proteaseaktivität zu hemmen, hat Auswirkungen auf die Verhinderung von Gewebsatrophie. Durch die Hemmung des Proteinabbaus kann es in der Forschung zu Erkrankungen hilfreich sein, die zu Gewebsverlust führen .

Wirkmechanismus

Target of Action

Leupeptin Hydrochloride is a naturally occurring protease inhibitor that primarily targets cysteine, serine, and threonine peptidases . It inhibits serine proteinases such as trypsin, plasmin, and porcine kallikrein, and cysteine proteinases such as papain, cathepsin B, and endoproteinase Lys-C .

Mode of Action

Leupeptin Hydrochloride acts by covalently binding to the catalytic cysteines of cysteine proteases and the catalytic series of serine proteases . It is a competitive transition state inhibitor, meaning its inhibition may be relieved by an excess of substrate .

Biochemical Pathways

Leupeptin Hydrochloride affects various biochemical pathways by inhibiting the action of certain proteases. For instance, it can inhibit the action of calpain, a calcium-dependent cysteine protease involved in cellular processes such as cell cycle progression and signal transduction . By inhibiting these proteases, Leupeptin Hydrochloride can affect the downstream effects of these pathways.

Pharmacokinetics

It is known that leupeptin hydrochloride is readily soluble in water, methanol, ethanol, acetic acid, dimethylformamide, and dimethylsulfoxide . This solubility can impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of Leupeptin Hydrochloride’s action are largely due to its ability to inhibit certain proteases. For example, it can reduce cell death induced by excess calpain activation . Additionally, Leupeptin Hydrochloride confers significant protection against hair cell damage caused by gentamicin ototoxicity . It also impedes protein degradation in denervated rat muscles and muscles of mice with hereditary muscular dystrophy .

Action Environment

The action, efficacy, and stability of Leupeptin Hydrochloride can be influenced by various environmental factors. For instance, it is stable for 1 week at 4 °C and 1 month at −20 °C in water . At working concentrations (10-100 µm), a solution of leupeptin hydrochloride is stable for only a few hours . Therefore, the environment in which Leupeptin Hydrochloride is stored and used can significantly impact its action and efficacy.

Biochemische Analyse

Biochemical Properties

Leupeptin Hydrochloride plays a crucial role in biochemical reactions by inhibiting proteases such as trypsin, plasmin, papain, calpain, and cathepsin B . It does not inhibit pepsin, cathepsins A and D, thrombin, or α-chymotrypsin . The inhibition mechanism involves the formation of a covalent hemiacetal adduct between the aldehyde group in Leupeptin Hydrochloride and the serine hydroxyl function in the active site of the protease . This interaction prevents the protease from degrading proteins, thereby protecting the integrity of the proteins of interest during biochemical assays.

Cellular Effects

Leupeptin Hydrochloride has significant effects on various types of cells and cellular processes. It is known to reduce cell death induced by excess calpain activation, providing protection against hair cell damage caused by gentamicin ototoxicity . Additionally, Leupeptin Hydrochloride impedes protein degradation in denervated rat muscles and muscles of mice with hereditary muscular dystrophy, thereby hindering tissue atrophy . It also influences cell signaling pathways by inhibiting proteases that would otherwise degrade signaling proteins, thus maintaining proper cellular function.

Molecular Mechanism

The molecular mechanism of Leupeptin Hydrochloride involves its strong inhibitory effect on proteases. This is achieved through the formation of a covalent hemiacetal adduct between the aldehyde group in Leupeptin Hydrochloride and the serine hydroxyl function in the active site of the protease . This covalent binding effectively blocks the protease’s active site, preventing it from interacting with its substrate. As a result, Leupeptin Hydrochloride inhibits the enzymatic activity of proteases, thereby regulating protein degradation and maintaining cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Leupeptin Hydrochloride can change over time. The compound is stable when stored dry at -20ºC for up to 18 months and can be stored in aliquots at -20ºC for up to 6 months after reconstitution . Over time, repeated freeze-thaw cycles should be avoided to maintain its efficacy. Long-term studies have shown that Leupeptin Hydrochloride can lead to the accumulation of autolysosomes in the liver of treated animals, indicating its role in inhibiting autophagic proteolysis .

Dosage Effects in Animal Models

The effects of Leupeptin Hydrochloride vary with different dosages in animal models. For instance, in studies involving rats and mice, a dose of 0.02 mg/g body weight has been used to inhibit lysosomal cysteine proteinases, leading to the accumulation of autolysosomes . Higher doses may result in toxic or adverse effects, highlighting the importance of optimizing the dosage to achieve the desired therapeutic outcomes without causing harm.

Metabolic Pathways

Leupeptin Hydrochloride is involved in several metabolic pathways, primarily through its role as a protease inhibitor. It interacts with enzymes such as calpains, cathepsins, and trypsin, inhibiting their activity and thereby regulating protein degradation . This inhibition can affect metabolic flux and metabolite levels, as the degradation of proteins and peptides is a critical aspect of cellular metabolism.

Transport and Distribution

Within cells and tissues, Leupeptin Hydrochloride is transported and distributed through various mechanisms. It is a water-soluble and cell-permeable compound, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with lysosomal proteases and other intracellular proteases, inhibiting their activity and protecting cellular proteins from degradation .

Subcellular Localization

Leupeptin Hydrochloride is primarily localized within lysosomes, where it inhibits lysosomal proteases such as cathepsin B, cathepsin H, and legumain . This subcellular localization is crucial for its function, as it allows Leupeptin Hydrochloride to effectively inhibit proteases that are involved in autophagic proteolysis. The compound’s ability to penetrate lysosomal membranes and accumulate within lysosomes is essential for its inhibitory activity.

Eigenschaften

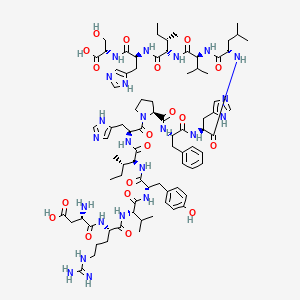

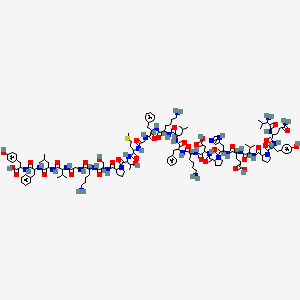

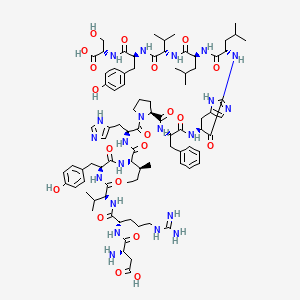

IUPAC Name |

2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N6O4.ClH/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQYPQNFLLAILR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39ClN6O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585196 | |

| Record name | N-Acetylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24125-16-4 | |

| Record name | N-Acetylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)